molecular formula C14H17N3OS2 B14931870 N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide

Cat. No.: B14931870
M. Wt: 307.4 g/mol
InChI Key: RNTDETMXLXDGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-isopropylbenzamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its diverse biological potential. This compound is offered as a high-purity chemical for research and development purposes. The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent biological activities, particularly in oncology research . Studies on closely related N-(5-alkylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide analogs have demonstrated cytotoxic effects against various human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models, suggesting a promising avenue for the development of novel anticancer agents . The mechanism of action for this class of compounds is under investigation but may involve multiple pathways, such as apoptosis induction, caspase activation, and inhibition of key enzymatic targets like tyrosine kinases . The molecular structure integrates a 4-isopropylbenzamide moiety, which can influence the compound's lipophilicity and overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological mechanisms and structure-activity relationships (SAR) in drug discovery projects. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C14H17N3OS2/c1-4-19-14-17-16-13(20-14)15-12(18)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,16,18)

InChI Key

RNTDETMXLXDGIV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole core is typically synthesized via cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For this compound, the route involves:

Step 1: Synthesis of 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine

  • Reagents : Ethyl isothiocyanate and hydrazine hydrate react to form S-ethylthiosemicarbazide.
  • Cyclization : Heating S-ethylthiosemicarbazide with POCl₃ at 80–90°C induces ring closure, yielding 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine.

Mechanistic Insight :
POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating thiourea cyclization. The reaction proceeds via intermediate thioamide formation, followed by intramolecular nucleophilic attack to form the thiadiazole ring.

Step 2: Acylation with 4-isopropylbenzoyl chloride

  • Acid chloride preparation : 4-isopropylbenzoic acid is treated with thionyl chloride (SOCl₂) to generate 4-isopropylbenzoyl chloride.
  • Coupling : The amine reacts with the acid chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine as a base to neutralize HCl.

Reaction Conditions :

  • Temperature: 0–25°C (prevents side reactions).
  • Solvent: THF or DCM (ensures solubility of intermediates).
  • Yield: ~70–85% after recrystallization from ethanol.

One-Pot Modular Assembly

An alternative approach combines cyclization and acylation in a sequential one-pot process:

  • Simultaneous cyclization-acylation :
    • 4-isopropylbenzoic acid, S-ethylthiosemicarbazide, and POCl₃ are refluxed in 1,2-dichloroethane.
    • Post-cyclization, the intermediate amine is acylated in situ by adding additional POCl₃ to activate the carboxylic acid.

Advantages :

  • Reduced purification steps.
  • Higher atom economy.

Limitations :

  • Requires stringent stoichiometric control to avoid over-acylation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.45 (d, J = 6.8 Hz, 6H, iPr-CH₃), 3.01 (septet, J = 6.8 Hz, 1H, iPr-CH), 3.45 (q, J = 7.2 Hz, 2H, SCH₂), 7.45–7.90 (m, 4H, Ar-H).
  • IR (KBr) :
    • 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1210 cm⁻¹ (C=S).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methodologies

Parameter Cyclocondensation-Acylation One-Pot Assembly
Yield 78% 65%
Reaction Time 8–10 hours 6–7 hours
Purification Ease Moderate Challenging
Scalability High Moderate

Table 1: Comparison of synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide.

Industrial and Environmental Considerations

Solvent Selection

  • THF vs. DCM : THF offers better solubility for polar intermediates but requires careful drying to prevent peroxide formation. DCM, while less polar, is easier to recover via distillation.

Waste Management

  • POCl₃ hydrolysis generates phosphoric acid and HCl, necessitating neutralization with NaOH before disposal.

Chemical Reactions Analysis

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in essential cellular processes, leading to the disruption of cell function and ultimately cell death. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • The 4-isopropylbenzamide group introduces steric bulk, which could reduce binding affinity compared to smaller substituents like methoxy or methylphenoxy .
  • Synthetic Yields : Thiadiazole derivatives with benzylthio or halogenated benzylthio groups (e.g., 5j) often exhibit higher yields (82%–88%) compared to ethylthio/methylthio analogs (68%–78%), possibly due to stabilized intermediates during nucleophilic substitution .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Ethylsulfanyl-substituted thiadiazoles (e.g., 5g: 168–170°C) generally exhibit higher melting points than methylthio analogs (5k: 135–136°C), likely due to enhanced van der Waals interactions from the ethyl chain .
  • Spectroscopic Data :
    • IR : The C=O stretch in benzamide/thiadiazole hybrids appears at ~1660–1682 cm⁻¹, consistent with conjugated amides. NH stretches in thiadiazole derivatives (3150–3414 cm⁻¹) are broader than those in triazole analogs (e.g., compounds 7–9: 3278–3414 cm⁻¹) .
    • ¹H-NMR : Aromatic protons in 4-isopropylbenzamide are expected at δ 7.2–7.6 ppm, similar to phenylsulfonyl derivatives (e.g., δ 7.36–7.72 ppm in compound 5e) .

Biological Activity

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this thiadiazole derivative.

  • Molecular Formula : C11H13N5OS2
  • Molecular Weight : 355.35 g/mol
  • CAS Number : 354542-15-7

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through disruption of cellular processes .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines, thereby reducing inflammation in experimental models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Organisms/Cells IC50/Effectiveness Reference
AntimicrobialE. coli, S. aureus15 µg/mL (E. coli)
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
Anti-inflammatoryRAW 264.7 macrophagesReduction in TNF-alpha levels

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of this compound against gram-positive and gram-negative bacteria showed promising results. The compound was particularly effective against resistant strains of E. coli and S. aureus, suggesting potential as a novel antimicrobial agent .
  • Cancer Cell Line Study : In vitro experiments utilizing MCF-7 breast cancer cells indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates. The mechanism was linked to the activation of apoptotic pathways involving caspase activation .
  • Inflammation Model Study : In a model of acute inflammation using RAW 264.7 macrophages, the compound demonstrated a notable decrease in pro-inflammatory cytokine production (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for preparing N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-4-isopropylbenzamide?

Methodological Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves:

  • Step 1: Condensation of a carboxylic acid derivative (e.g., 4-isopropylbenzoic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C, 3–6 hours) to form the thiadiazole core .
  • Step 2: Functionalization at the 5-position of the thiadiazole ring via nucleophilic substitution. For example, reacting the intermediate with ethanethiol in basic conditions (e.g., NaH/DMF) to introduce the ethylsulfanyl group .
  • Step 3: Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.